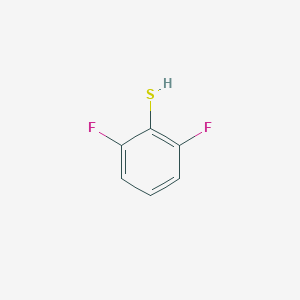

2,6-二氟苯硫醇

描述

Synthesis Analysis

The synthesis of compounds closely related to 2,6-Difluorobenzenethiol involves aromatic nucleophilic substitution reactions. For example, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized via aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene (Sasaki, Tanabe, & Yoshifuji, 1999). Similarly, 2,6-Difluorobenzamide, a derivative, was synthesized from 2,6-dichlorobenzonitrile through fluorination and hydrolysis, showcasing a method potentially applicable to 2,6-Difluorobenzenethiol synthesis with high yield and environmental friendliness (Li Xiu-lian, 2009).

Molecular Structure Analysis

Gas-phase electron diffraction studies have been instrumental in analyzing the molecular structure of fluorobenzene derivatives, providing insight into their geometric configuration. These studies highlight the slight deviations from ideal symmetry due to fluorination, which could be relevant for understanding 2,6-Difluorobenzenethiol's structure (É. Csákvárí & I. Hargittai, 1992).

Chemical Reactions and Properties

The reactivity of fluorobenzene derivatives, such as the ability to form various metallic and organometallic derivatives from their thiol counterparts, highlights the versatile chemical behavior of these compounds. This reactivity is crucial for understanding the chemical reactions and properties of 2,6-Difluorobenzenethiol (Janice A. Mahar & M. Peach, 1986).

Physical Properties Analysis

The study of fluorinated benzene derivatives like 5,6-Difluorobenzofuran has shown that these compounds exhibit unique physical properties, such as broad nematic ranges and high clearing points in liquid crystals, suggesting similar unique physical properties might be found in 2,6-Difluorobenzenethiol (Jian Li et al., 2020).

Chemical Properties Analysis

Research into the effects of fluorination on benzene rings has provided valuable insights into the chemical properties of fluorinated compounds, including 2,6-Difluorobenzenethiol. Studies show that fluorination can significantly influence aromaticity and reactivity, underscoring the importance of these modifications (J. Wu et al., 2009).

科学研究应用

2,6-二氟苯甲酰胺的生产

2,6-二氟苯甲酰胺是农药工业中应用广泛的重要中间体 . 从橙色单胞菌锰氧化菌ATCC BAA-1229中选择腈水合酶来生产 2,6-二氟苯甲酰胺 . 该过程环境友好,催化效率高 .

2. 杀虫苯甲酰苯脲衍生物的合成 2,6-二氟苯甲酰胺是合成杀虫苯甲酰苯脲衍生物的关键中间体 . 这些衍生物可以通过干扰昆虫几丁质的生物合成和繁殖来控制昆虫的生长发育过程 .

恶二嗪衍生物的合成

含有 2,6-二氟苯基的恶二嗪衍生物也可以用作杀虫剂或杀菌剂 . 这些衍生物的合成涉及使用 2,6-二氟苯甲酰胺作为中间体 .

4. 单层 MoS2 中通过缺陷工程进行异构体区分 单层 MoS2 对分子偶极性质的差异表现出极高的敏感性,这些差异源于其化学结构,例如二氟苯硫醇异构体 . 这使得精确识别复杂异构体成为可能 .

分子对接研究

2,6-二氟-3-甲氧基苯甲酰胺的优选非平面构象的分子对接研究表明,二氟芳香环与变构口袋的几个关键残基之间存在强烈的疏水相互作用 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w

作用机制

Target of Action

The primary targets of 2,6-Difluorobenzenethiol are currently not well-defined in the literature. This compound is a derivative of benzenethiol, which is known to interact with various biological targets. The specific targets of 2,6-difluorobenzenethiol and their roles remain to be elucidated .

属性

IUPAC Name |

2,6-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALORHWWZVBSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541677 | |

| Record name | 2,6-Difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172366-44-8 | |

| Record name | 2,6-Difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

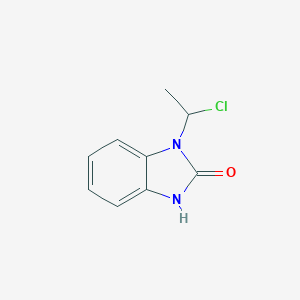

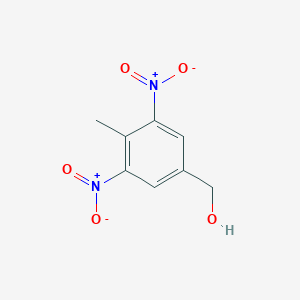

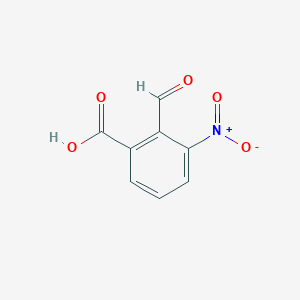

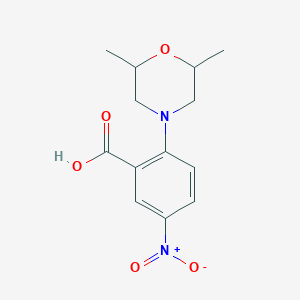

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)